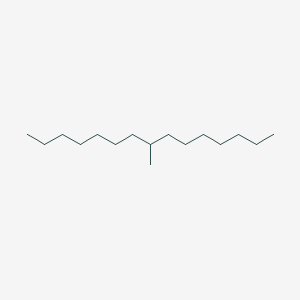
8-Methylpentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylpentadecane is an organic compound with the molecular formula C16H34 . It is a branched alkane, specifically a methyl-substituted pentadecane. This compound is characterized by a long hydrocarbon chain with a methyl group attached to the eighth carbon atom. It is a colorless, odorless liquid at room temperature and is primarily used in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylpentadecane can be achieved through various methods, including:
Alkylation of Pentadecane:
Hydrogenation of Alkenes: Starting from 8-Methylpentadecene, hydrogenation can be performed using a catalyst like palladium on carbon under hydrogen gas to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves:
Catalytic Cracking: This process breaks down larger hydrocarbons into smaller ones, including branched alkanes like this compound.
Fractional Distillation: This method separates hydrocarbons based on their boiling points, allowing for the isolation of this compound from a mixture of hydrocarbons.
Análisis De Reacciones Químicas
Types of Reactions
8-Methylpentadecane undergoes several types of chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Although this compound is already a saturated hydrocarbon, it can undergo reduction reactions under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogens and UV light, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: No significant change as it is already saturated.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
8-Methylpentadecane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of lubricants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 8-Methylpentadecane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to integrate into lipid bilayers, potentially influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Pentadecane: A straight-chain alkane with the same molecular formula but without the methyl substitution.
2-Methylpentadecane: Another methyl-substituted pentadecane with the methyl group attached to the second carbon atom.
Hexadecane: A straight-chain alkane with one additional carbon atom.
Uniqueness
8-Methylpentadecane is unique due to its specific branching at the eighth carbon atom, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This branching can also affect its interactions in biological systems and its applications in various fields.
Propiedades
Número CAS |
22306-28-1 |
|---|---|
Fórmula molecular |
C16H34 |
Peso molecular |
226.44 g/mol |
Nombre IUPAC |
8-methylpentadecane |
InChI |
InChI=1S/C16H34/c1-4-6-8-10-12-14-16(3)15-13-11-9-7-5-2/h16H,4-15H2,1-3H3 |
Clave InChI |
OUKHTAOLUYDJTA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


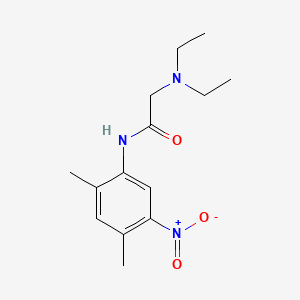


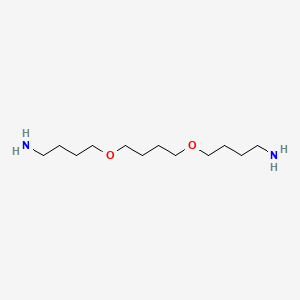
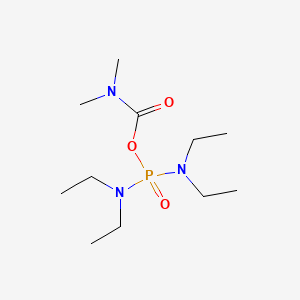
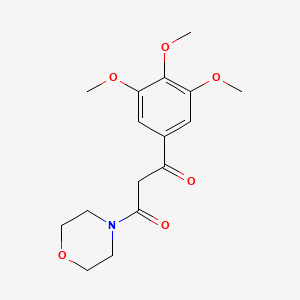

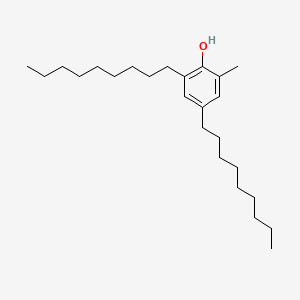
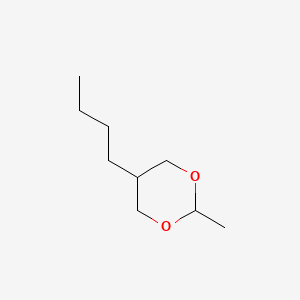

![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13748090.png)
![3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13748091.png)


